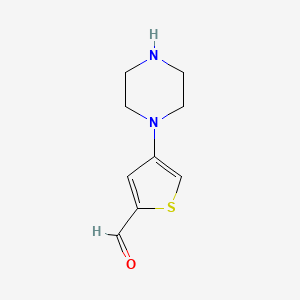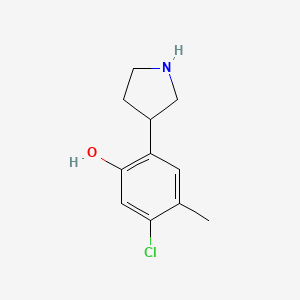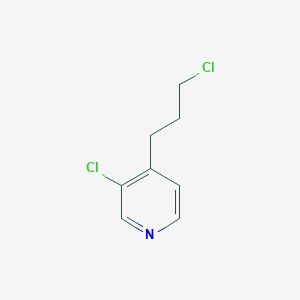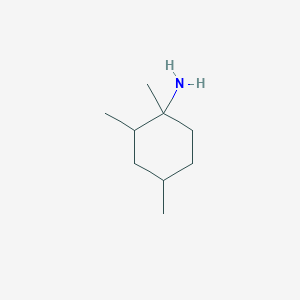
1,2,4-Trimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexane, where three methyl groups are attached to the cyclohexane ring at positions 1, 2, and 4, and an amine group is attached at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The process typically involves the following steps:
Alkylation: Cyclohexanone is alkylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Reduction: The resulting 1,2,4-trimethylcyclohexanone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form 1,2,4-trimethylcyclohexanol.
Amination: Finally, the alcohol is converted to the amine through reductive amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1,2,4-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include nitro compounds, secondary and tertiary amines, and substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,2,4-trimethylcyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trimethylcyclohexan-1-amine can be compared with other similar compounds such as:
1,2,5-Trimethylcyclohexane: Similar in structure but with different methyl group positions, leading to different chemical properties and reactivity.
1,3-Dimethylcyclohexane: Lacks the amine group, resulting in different applications and reactivity.
Cyclohexane derivatives: Various cyclohexane derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
1,2,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-5-9(3,10)8(2)6-7/h7-8H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
ZXJDWPSMXLKYSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)
![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)
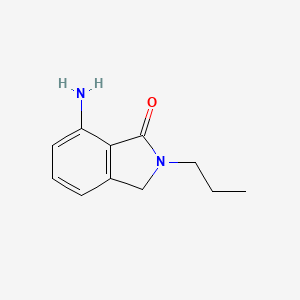
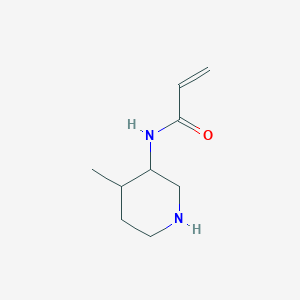
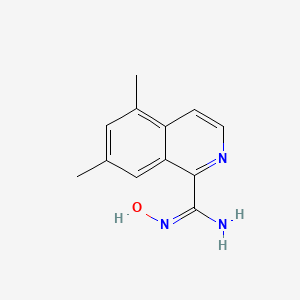
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
![[1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)

![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
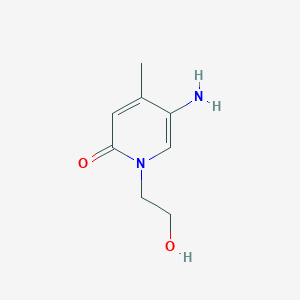
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
